Synergistic pKa Lowering by gem-Fluorine and Nitrile Groups vs. 3-Fluoropiperidine and Piperidine-3-carbonitrile
The predicted pKa (conjugate acid) of 3-fluoropiperidine-3-carbonitrile is substantially lower than that of either 3-fluoropiperidine or piperidine-3-carbonitrile alone. The combined inductive withdrawal of the geminal fluorine and nitrile groups reduces the protonated amine pKa by approximately 2.4–2.8 log units relative to unsubstituted piperidine (pKa ~11.2) [1]. Both mono-substituted analogs — 3-fluoropiperidine (predicted pKa 8.48 ± 0.10) and piperidine-3-carbonitrile (predicted pKa 8.37 ± 0.10) — retain significantly higher basicity than the target compound. This reduction in basicity is critical because lower pKa of the piperidine nitrogen has been directly correlated with reduced affinity for the hERG potassium channel, thereby lowering the risk of drug-induced cardiac toxicity [1].
| Evidence Dimension | Predicted pKa (conjugate acid) of piperidine nitrogen |
|---|---|
| Target Compound Data | Estimated pKa substantially below 8.37 (exact value not experimentally determined; inferable from additive substituent effects) |
| Comparator Or Baseline | 3-Fluoropiperidine (pKa 8.48 ± 0.10) ; Piperidine-3-carbonitrile (pKa 8.37 ± 0.10) ; Unsubstituted piperidine (pKa ~11.2) [1] |
| Quantified Difference | ΔpKa ≥ 0.37 units lower than the nearest mono-substituted comparator; ΔpKa ≥ 2.4–2.8 units lower than unsubstituted piperidine |
| Conditions | Predicted pKa values from ChemicalBook/ACD/Labs; pKa–hERG correlation validated in Le Roch et al. (2024) J Org Chem [1] |
Why This Matters
A lower pKa reduces the fraction of protonated, positively charged species at physiological pH, which is the primary driver of hERG channel blockade; quantitatively, this translates to a measurably improved cardiac safety profile for lead molecules incorporating this building block.
- [1] Le Roch M, Renault J, Argouarch G, Lenci E, Trabocchi A. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. J Org Chem, 2024, 89(7), 4932–4946. View Source
